Product packaging for Isoniazid pyruvate(Cat. No.:CAS No. 1081-50-1)

Isoniazid pyruvate

Cat. No.: B1672264
CAS No.: 1081-50-1
M. Wt: 207.19 g/mol
InChI Key: ZGGPNDKKJIWQJU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoniazid pyruvate (CAS: 1081-50-1) is a chemical conjugate of the first-line anti-tuberculosis drug isoniazid (INH) and pyruvic acid, with the molecular formula C9H9N3O3 and an average mass of 207.189 Da . This compound is provided strictly for research use and is integral to studies investigating the metabolism and resistance mechanisms of Mycobacterium tuberculosis. Research indicates that this compound can form in Mycobacterium tuberculosis, potentially sequestering the active drug isoniazid and lowering its effective concentration, which is a relevant mechanism in understanding isoniazid resistance . The compound is a key subject in metabolic studies, particularly in exploring how carbon flux perturbations can rewire bacterial sensitivity to front-line drugs . Its role extends to the synthesis and characterization of metal complexes, such as with copper, which have been screened for enhanced antimycobacterial activity and potential inhibition of bacterial enzymes like isocitrate lyase . Researchers utilize this compound to probe the complex activation pathways of its parent drug, isoniazid, which is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG) . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O3 B1672264 Isoniazid pyruvate CAS No. 1081-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1081-50-1

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid

InChI

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6-

InChI Key

ZGGPNDKKJIWQJU-WDZFZDKYSA-N

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O

Appearance

Solid powder

Other CAS No.

1081-50-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isoniazid pyruvate;  BRN 0185611;  NSC 97221;  NSC-97221;  NSC97221;  L 1011;  Isonicotinoylhydrazonopyruvic acid; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Isoniazid Pyruvate

Direct Synthetic Pathways for Isoniazid (B1672263) Pyruvate (B1213749) Formation

The primary route for synthesizing isoniazid pyruvate involves the direct reaction between isoniazid and pyruvic acid. This pathway is characterized by its simplicity and efficiency, yielding the target hydrazone, which can exist as stereoisomers.

The formation of this compound, chemically named 2-(2-isonicotinoylhydrazineylidene)propanoic acid, is achieved through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and pyruvic acid. nih.govfrontiersin.orgnih.gov This reaction is a classic example of hydrazone formation, where the nucleophilic terminal amino group (-NH₂) of the isoniazid hydrazide attacks the electrophilic keto carbon of pyruvic acid, followed by the elimination of a water molecule. frontiersin.orgekb.eg

A common laboratory procedure involves dissolving isoniazid in a suitable solvent, such as hot methanol, and then adding pyruvic acid to the solution. nih.gov The reaction proceeds readily, often with high yields. nih.gov The product, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, can then be isolated from the reaction mixture. nih.gov This non-enzymatic reaction can also occur in biological systems where both isoniazid and endogenous pyruvic acid are present. frontiersin.orgpnas.org

Table 1: Synthesis of (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid

Reactant 1Reactant 2SolventKey StepProduct Name
IsoniazidPyruvic AcidMethanolDropwise addition of pyruvic acid to a hot solution of isoniazid(E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid

This table summarizes the direct condensation reaction for forming this compound.

The carbon-nitrogen double bond (C=N) of the hydrazone in this compound allows for the existence of geometric isomers, specifically the (Z)- and (E)-configurations. The relative orientation of the substituents around this double bond defines the isomer. In the synthesis involving isoniazid and pyruvic acid, the (E)-isomer is predominantly formed. nih.gov The formation of (E/Z)-isomers is a known characteristic of isonicotinoyl hydrazones in general. nih.gov

The characterization and confirmation of these stereochemical structures are accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for elucidating the molecular structure and confirming the specific isomeric form. nih.govnih.gov Infrared (IR) spectroscopy is also used to identify characteristic functional groups present in the molecule, such as the C=O, N-H, and C=N bonds, which helps to confirm the formation of the hydrazone linkage. scirp.org

Table 2: Spectroscopic Characterization Data for Isonicotinoyl Hydrazones

TechniquePurposeKey Observations
¹H NMRDetermines the proton environment and confirms isomeric structureDistinguishes between protons of (E) and (Z) isomers nih.gov
¹³C NMRDetermines the carbon skeleton of the moleculeConfirms the chemical structure of the isomers nih.gov
FT-IRIdentifies functional groupsShows characteristic bands for C=O, N-H, and C=N vibrations scirp.org
Mass SpectrometryDetermines molecular weight and fragmentation patternConfirms the molecular formula of the synthesized compound nih.gov

This table outlines the common analytical techniques used to characterize the stereoisomers of this compound and related hydrazones.

Design and Synthesis of Pyruvate-Isoniazid Analogs and Conjugates

The chemical structure of this compound provides multiple sites for modification, allowing for the design and synthesis of a variety of analogs and conjugates. These modifications are typically aimed at altering properties such as lipophilicity or introducing new functionalities.

To enhance lipophilicity, the carboxylic acid group of this compound can be converted into an ester. nih.govnih.gov Mutual esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid have been synthesized by reacting the parent acid with various alcohols, phenols, and thiols. nih.govnih.gov

This esterification is often facilitated by a carbodiimide-mediated coupling reaction. nih.govnih.gov A common procedure involves suspending the this compound acid, an appropriate alcohol or thiol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane. nih.gov A coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), is then added to the cooled mixture to activate the carboxylic acid and promote the formation of the ester bond. nih.gov This method has been successfully used to prepare a range of ester derivatives. nih.govnih.gov

The hydrazone moiety of this compound and its analogs can act as a chelating ligand, binding to various metal ions to form coordination complexes. nih.govresearchgate.net The synthesis of copper(II) complexes with pyruvate-isoniazid conjugates has been reported. nih.govresearchgate.net These complexes are typically prepared by reacting the pyruvate-isoniazid ligand with a copper salt, such as copper(II) sulfate, in a suitable solvent. nih.gov

The resulting metal complexes are characterized by a suite of analytical methods to determine their structure and coordination geometry. nih.gov Elemental analysis provides the empirical formula of the complex. Spectroscopic techniques like IR are used to investigate the coordination mode of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the C=O and C=N groups upon complexation. Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide insights into the geometry around the central metal ion. The formation of copper complexes with various isoniazid-derived hydrazones is a well-established area of coordination chemistry. nih.govnih.gov

Table 3: Characterization of Metal Complexes of Isoniazid Derivatives

Analytical MethodInformation ObtainedReference Findings for Isoniazid-type Complexes
Elemental AnalysisDetermines the percentage composition of elementsConfirms the stoichiometry of the complex
Infrared (IR) SpectroscopyIdentifies coordination sites of the ligandShifts in ν(C=O) and ν(C=N) bands indicate coordination to the metal ion
Magnetic SusceptibilityDetermines the magnetic moment of the complexHelps to deduce the geometry (e.g., octahedral, square planar) of the complex
Electronic Spectra (UV-Vis)Provides information about the electronic transitionsSupports the proposed geometry of the coordination sphere

This table summarizes the methods used to characterize metal complexes formed from isoniazid-derived ligands.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic methods provide detailed insights into the molecular structure, functional groups, electronic transitions, and molecular weight of Isoniazid (B1672263) pyruvate (B1213749).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. Studies investigating the metabolism of isoniazid have utilized NMR, specifically 1H NMR, to identify and confirm the presence of metabolites, including isomers of pyruvate-isoniazid hydrazone. fordham.edu An NMR-based pharmacometabonomic approach has also identified pyruvate isonicotinylhydrazone, highlighting the utility of this technique in analyzing biological samples containing the compound. acs.orgnih.gov While specific detailed NMR spectral data (chemical shifts, coupling constants, etc.) for Isoniazid pyruvate itself are not extensively detailed in the immediately available literature, the application of NMR to isoniazid metabolites and related hydrazone structures underscores its importance in structural assignment within this class of compounds. For related isoniazid derivatives, 1H and 13C NMR have been successfully employed for structural confirmation. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on characteristic vibrational frequencies. IR spectroscopy has been applied to study isoniazid and its interactions. chemicalbook.comcore.ac.uk In the context of isoniazid metabolism, IR spectra were used in the characterization of metabolites, including the identification of pyruvate-DNP (a derivative of pyruvate) by comparison to authentic samples. ias.ac.in While direct IR spectral data for this compound are not provided in the search results, the technique is fundamental for confirming the presence of key functional groups expected in the this compound structure, such as carbonyl (C=O), imine (C=N), N-H, and C-H stretches and bends, by analyzing the absorption bands in the infrared spectrum. FTIR spectroscopy has also been used to confirm the formation of new solid phases, such as co-crystals involving isoniazid. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which can be useful for identification and quantification. Isoniazid itself exhibits characteristic UV absorption maxima. For instance, isoniazid shows a maximum absorbance at 263 nm in alcohol and 266 nm in water. nih.govunesp.br UV-Vis spectrophotometry has been used for the quantitative determination of isoniazid, with a λmax at 263 nm. iium.edu.myderpharmachemica.comiajps.com The formation of conjugates or complexes involving this compound could potentially lead to shifts in these absorption maxima or the appearance of new bands, providing spectroscopic evidence of the conjugation. UV spectra were also used in the characterization of other isoniazid metabolites. ias.ac.in

A data table summarizing UV-Vis absorption maxima for Isoniazid is presented below:

CompoundSolventλmax (nm)
IsoniazidAlcohol263
IsoniazidWater266
IsoniazidDistilled water263 iium.edu.myiajps.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is essential for determining the molecular weight of a compound and obtaining fragmentation patterns that provide structural details. LC-MS and LC-MS/MS have been widely applied for the analysis of isoniazid and its metabolites, including this compound, in biological samples. unesp.brplos.orgnih.govresearchgate.netpsu.eduacademicjournals.org These techniques allow for the identification of this compound based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation ions.

Studies have identified metabolites matching to this compound using LC-MS/MS in plasma samples. plos.org While specific fragmentation patterns for this compound are not detailed in the provided snippets, LC-MS/MS methods developed for related compounds like isoniazid provide insight into the typical approach, involving techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode and monitoring specific transitions (precursor ion to product ions) for quantification and identification. nih.govpsu.eduacademicjournals.org For isoniazid, a monitored transition of m/z 138.1 → 121.0 has been reported in LC-MS/MS analysis. academicjournals.org MS analysis of a different isoniazid derivative showed an m/z of 294 [M+H]+. acs.org

Predicted Collision Cross Section (CCS) values for this compound have been reported based on different adducts, which can be used in LC-MS analysis for increased confidence in identification. uni.lu

A data table summarizing relevant MS data for Isoniazid and predicted data for this compound is presented below:

CompoundIonization ModeAdductm/zPredicted CCS (Ų) uni.luMonitored Transition (LC-MS/MS)
IsoniazidESI/APCI (+)[M+H]+~138N/A138.1 → 121.0 academicjournals.org
This compoundPredicted[M+H]+208.07167143.9N/A
This compoundPredicted[M+Na]+230.05361152.6N/A
This compoundPredicted[M+NH4]+225.09821149.2N/A
This compoundPredicted[M+K]+246.02755149.4N/A
This compoundPredicted[M-H]-206.05711143.9N/A
This compoundPredicted[M+Na-2H]-228.03906148.7N/A
This compoundPredicted[M]+207.06384144.5N/A
This compoundPredicted[M]-207.06494144.5N/A

Biochemical Interactions and Endogenous Metabolic Transformations of Isoniazid Pyruvate

Non-Enzymatic Adduct Formation with Endogenous Pyruvic Acid in Biological Systems

Isoniazid (B1672263), possessing a reactive terminal amine group, can undergo non-enzymatic reactions with endogenous carbonyl compounds present in biological systems. One such significant reaction is the formation of a hydrazone adduct with pyruvic acid. This reaction leads to the generation of isoniazid pyruvate (B1213749) (isonicotinoylhydrazonopyruvic acid) pharmgkb.orgnih.govnih.gov. This non-enzymatic condensation is driven by the nucleophilic nature of the hydrazine (B178648) moiety in isoniazid and the electrophilic carbonyl group of pyruvic acid nih.gov. The formation of INH-pyruvic acid hydrazone is reported to be more prominent than the hydrazone formed with alpha-ketoglutaric acid nih.gov. While these hydrazones can form, their presence in the blood may be limited, suggesting they might be formed in locations like the bladder inchem.org.

Isoniazid Pyruvate as a Metabolite in Isoniazid Biotransformation Pathways

This compound is recognized as one of the metabolites generated during the biotransformation of isoniazid in the body researchgate.netpharmgkb.org. The metabolism of isoniazid is complex and involves several pathways, including enzymatic acetylation and hydrolysis, as well as non-enzymatic reactions like hydrazone formation pharmgkb.orgnih.govfrontiersin.orgnih.gov.

Pathways of Hydrazone Metabolite Formation

The formation of hydrazone metabolites, including this compound, occurs through the reaction of isoniazid with endogenous carbonyl compounds pharmgkb.orgresearchgate.netnih.govnih.govcore.ac.uknih.gov. Specifically, isoniazid reacts with pyruvic acid to form this compound nih.govresearchgate.netpharmgkb.org. This reaction is primarily non-enzymatic nih.gov. Other carbonyl compounds, such as alpha-ketoglutaric acid and pyridoxine (B80251) (vitamin B6), also react with isoniazid to form corresponding hydrazones pharmgkb.orgnih.govresearchgate.netfrontiersin.orgnih.gov.

Comparative Analysis of this compound with Other Isoniazid-Carbonyl Adducts (e.g., α-ketoglutaric acid hydrazone, pyridoxine hydrazone)

Isoniazid forms hydrazone adducts with various endogenous carbonyl compounds, including pyruvic acid, alpha-ketoglutaric acid, and pyridoxine pharmgkb.orgnih.govresearchgate.netnih.gov. This compound (INH-pyruvic acid hydrazone) and INH-alpha-ketoglutaric acid hydrazone are formed by the reaction with keto acids researchgate.netnih.gov. Isoniazid also forms a stable hydrazone adduct with pyridoxine frontiersin.orgnih.gov. This interaction with pyridoxine is particularly significant as it can lead to pyridoxine deficiency, a known side effect of isoniazid therapy nih.govfrontiersin.orgnih.govderangedphysiology.com. The formation of INH-pyruvic acid hydrazone is reported to be more prominent than INH-alpha-ketoglutaric acid hydrazone nih.gov. These hydrazone formations represent alternative metabolic fates for isoniazid, competing with enzymatic pathways like acetylation nih.gov.

Computational and Theoretical Chemistry Studies of Isoniazid Pyruvate

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations have been employed to investigate the potential interactions of isoniazid (B1672263) pyruvate (B1213749) with various proteins. These computational techniques provide insights into the potential binding modes and affinities of the compound to biological targets.

Studies have included isoniazid pyruvate as a ligand in docking simulations targeting proteins involved in viral processes. For instance, it has been evaluated for its potential to interact with the SARS-CoV-2 viral spike protein and the human ACE2 receptor interface, as well as the receptor recognition region of the isolated spike protein. guidetopharmacology.orgnih.gov These simulations are part of broader virtual screening campaigns aimed at identifying small molecules that could potentially disrupt virus-host interactions. guidetopharmacology.orgnih.gov

This compound has also been investigated through molecular docking and dynamics simulations against proteins of the Nipah virus (NiV), specifically the NiV attachment glycoprotein (B1211001) (NiV-G) and its human receptors, Ephrin-B2 and Ephrin-B3. nih.gov In one such study, annealing simulations, pharmacophore modeling, molecular docking, and molecular dynamics were used to evaluate several potential drug candidates, with this compound identified as a promising small molecule candidate for the Ephrin-B3 receptor based on annealing analysis. nih.gov Docking calculations in this study provided binding affinity scores, reporting a value of -5.8 kcal/mol for the interaction between Ephrin-B3 and this compound. nih.gov

These molecular modeling and docking studies provide theoretical evidence for the potential of this compound to interact with specific protein targets, offering a basis for further investigation into its biological activities.

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the electronic structure, reactivity, and conformational landscape of molecules. While extensive, dedicated quantum chemical studies solely focused on this compound are not widely detailed in the immediately available literature, these methods are broadly applied to isoniazid and its derivatives to understand their properties at an atomic and electronic level.

DFT calculations are fundamental in computational chemistry for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties such as HOMO and LUMO energies, which provide insights into reactivity. journalijar.comjmchemsci.com Conformational analysis, often coupled with quantum chemical methods like DFT, is crucial for understanding the different spatial arrangements a molecule can adopt and their relative stabilities, which can influence its biological activity and interactions.

The formation of this compound from isoniazid and pyruvic acid is a known non-enzymatic reaction. Quantum chemical calculations could provide deeper insights into the reaction mechanism and the electronic changes that occur during this process, although specific detailed computational studies on this particular reaction mechanism for this compound formation were not prominently found.

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Computational approaches play a significant role in modern Structure-Activity Relationship (SAR) studies, aiming to correlate molecular structures with their biological activities. These methods can involve the calculation of various molecular descriptors and the development of predictive models.

While SAR studies on isoniazid and its diverse derivatives are well-documented, including analyses of how modifications to the isoniazid structure impact its antitubercular activity, specific computational SAR derivations focused exclusively on this compound are not extensively detailed in the provided search results.

Computational models can be used to predict physicochemical properties relevant to drug behavior, which are then used in SAR studies to guide the design of new compounds. For isoniazid and its analogs, SAR analyses have shown that modifications to the pyridine (B92270) ring and the hydrazide moiety can significantly affect antimycobacterial activity. For example, the presence and position of the pyridyl nitrogen atom and the integrity of the hydrazide group are crucial for activity.

Although the provided information confirms the importance of computational methods in SAR studies of isoniazid and related compounds, detailed computational SAR findings specifically linking the structural features of this compound to its observed or predicted biological activities were not a primary focus of the search results.

Prediction of Stability, Reaction Mechanisms, and Stereoselectivity in Biological Environments

Computational methods can be employed to predict the stability of a compound in various biological environments, elucidate reaction mechanisms it may undergo, and analyze its stereochemical preferences and the impact of stereoselectivity on its biological fate and activity.

This compound is formed in vivo through a non-enzymatic reaction between isoniazid and pyruvic acid. This reaction is considered part of isoniazid's metabolism and has been linked to its potential for causing adverse effects. Computational studies, such as those using DFT, can be used to investigate reaction mechanisms and the energetics of such transformations. For instance, DFT calculations have been used to study competitive reaction mechanisms in the formation of succinylated isoniazid. However, detailed computational predictions specifically on the in vivo stability of this compound or the mechanisms of its further reactions or degradation in biological systems were not extensively found.

Enzymatic Interactions and Mechanistic Biological Activities of Isoniazid Pyruvate

Inhibition of Key Mycobacterial Enzymes by Isoniazid (B1672263) Pyruvate (B1213749) and its Analogs

Isoniazid pyruvate and its structural analogs have been explored for their ability to inhibit enzymes essential for mycobacterial survival, particularly during the persistent or dormant phase of infection.

Mechanism of Isocitrate Lyase (ICL) Inhibition in Mycobacterium tuberculosis

Isocitrate lyase (ICL) is a pivotal enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of Mycobacterium tuberculosis, especially when the bacterium utilizes fatty acids as its primary carbon source, such as during latent infection. nih.govmdpi.comwestminster.ac.ukpnas.orgresearchgate.netmst.edu ICL catalyzes the reversible cleavage of isocitrate into glyoxylate and succinate. nih.govmdpi.comijper.org This enzyme is absent in humans, making it an attractive target for selective drug design. nih.govwestminster.ac.ukmst.edunih.gov

Studies have investigated pyruvate-isoniazid analogs for their potential to inhibit ICL. Preliminary results have shown that these compounds can exhibit ICL inhibition. nih.govresearchgate.netijper.org For instance, an analog of a copper complex of pyruvate isoniazid resulted in ICL inhibition ranging from 6% to 92%. nih.govijper.org However, the exact mechanism of inhibition by these compounds requires further investigation. nih.govresearchgate.netijper.org

The mechanism of ICL inhibition is a significant area of research for developing new antitubercular agents targeting persistent Mtb. mdpi.comwestminster.ac.ukpnas.orgnih.gov Understanding the crystal structure of ICL and the essential amino acid residues involved in ligand binding is crucial for deciphering the inhibition mechanism. ijper.org

Exploration of Interactions with Other Metabolic Pathway Enzymes in Mycobacteria

Beyond Isocitrate Lyase, researchers have explored the potential interactions of isoniazid and its derivatives, including compounds structurally related to this compound, with other enzymes in mycobacterial metabolic pathways. Isoniazid itself is a prodrug that primarily targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall, after being activated by the catalase-peroxidase enzyme KatG. wikipedia.orgfrontiersin.orgekb.egdrugbank.com The activated form of isoniazid, an isonicotinoyl radical, couples with NADH to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis. wikipedia.orgfrontiersin.orgekb.egdrugbank.com

While the primary focus for this compound has been on ICL due to its role in latent TB, the structural relationship to isoniazid suggests potential, albeit perhaps indirect, influences on other pathways. Research indicates that isoniazid can interact with a multitude of mycobacterial enzymes, influencing various metabolic processes. researchgate.net Studies have revealed interactions of isoniazid with around 117 enzymes, impacting metabolic pathways in various ways beyond mycolic acid synthesis. researchgate.net This broader interaction profile of the parent compound suggests that derivatives like this compound could also have diverse enzymatic interactions, although specific detailed findings for this compound's interactions with enzymes other than ICL are less extensively documented in the provided search results.

One study mentions that isoniazid is metabolized by Sarcina species into isonicotinic acid, which is further converted to 2-oxoisonicotinic acid, finally generating pyruvate. ekb.eg This highlights a metabolic link between isoniazid and pyruvate, suggesting potential complex interactions within microbial metabolism.

In Vitro Antimycobacterial Efficacy Assessments

In vitro studies are crucial for evaluating the direct activity of this compound against Mycobacterium tuberculosis strains under controlled laboratory conditions.

Activity against Drug-Sensitive Strains of Mycobacterium tuberculosis (e.g., H37Rv)

Research has assessed the antitubercular activities of pyruvate-isoniazid conjugates and their copper complexes against drug-sensitive strains like M. tuberculosis H37Rv. researchgate.netmst.edunih.govresearchgate.net These studies have shown that these compounds can exhibit potent antitubercular activities. researchgate.netmst.edunih.gov

For example, synthesized pyruvate-isoniazid conjugates and copper complexes demonstrated anti-tubercular activities against M. tuberculosis H37Rv. researchgate.netmst.edunih.gov The percent inhibition observed for compounds containing the isonicotinoyl group ranged from 6% to 92%. researchgate.net

Another study evaluating isoniazid and isoniazid-peptide conjugates against Mtb H37Rv using the broth dilution method reported minimum inhibitory concentration (MIC) values. frontiersin.org The MIC value for isoniazid was between 0.1 and 0.5 µM (0.01–0.07 mg/L), which aligns with previously reported data. frontiersin.orgasm.org While this study focused on isoniazid conjugates with peptides, it provides a reference point for expected activity against H37Rv and highlights the methodology used for in vitro efficacy assessment.

Compound Strain Activity/Inhibition Notes Source
Pyruvate-isoniazid conjugates & Cu complexes Mtb H37Rv Potent activity Percent inhibition 6-92% for isonicotinoyl group researchgate.netmst.edunih.gov
Isoniazid Mtb H37Rv MIC 0.1-0.5 µM Broth dilution method frontiersin.orgasm.org

Activity against Drug-Resistant Strains (e.g., Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates)

The emergence of drug-resistant Mycobacterium tuberculosis, including Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains, poses a significant challenge in tuberculosis treatment. mdpi.comfrontiersin.orgbjid.org.broup.com MDR-TB is defined by resistance to at least isoniazid and rifampicin, while XDR-TB has additional resistance to fluoroquinolones and at least one of the group A drugs (bedaquiline or linezolid). frontiersin.orgbjid.org.br

Research into this compound and its analogs includes the exploration of their activity against drug-resistant isolates. While specific detailed data on this compound's efficacy against a wide range of MDR and XDR clinical isolates is not prominently featured in the provided search results, the rationale for developing new compounds like this compound often stems from the need to overcome existing resistance mechanisms.

Isoniazid resistance is commonly associated with mutations in genes such as katG (encoding catalase-peroxidase that activates isoniazid), inhA (encoding the InhA reductase targeted by activated isoniazid), ahpC, kasA, and ndh. asm.orgoup.comnih.govnih.govnih.gov Mutations in katG are a major cause of high-level isoniazid resistance, while mutations in the inhA promoter region are frequently linked to low-level resistance. nih.govnih.gov Some isoniazid-resistant strains lack mutations in these well-characterized genes, suggesting alternative resistance mechanisms, such as acetylation of isoniazid by enzymes like Rv2170. asm.orgnih.gov

Given that this compound is a distinct chemical entity from isoniazid, its activity against resistant strains would depend on whether it bypasses or is unaffected by the resistance mechanisms that render isoniazid ineffective. The potential of pyruvate-isoniazid conjugates as ICL inhibitors is particularly relevant for targeting persistent bacteria, which may exhibit phenotypic tolerance or different metabolic states compared to actively replicating, drug-sensitive strains. researchgate.netmst.edu

Studies on novel ICL inhibitors are aimed at developing agents effective against both drug-sensitive and drug-resistant Mtb, especially targeting the latent phase which is not effectively addressed by current drugs. mdpi.comwestminster.ac.ukresearchgate.netmst.edu Therefore, while direct efficacy data for this compound against a broad panel of MDR/XDR strains is not extensively detailed, the compound class is being investigated within the context of overcoming drug resistance challenges in tuberculosis treatment.

Mechanistic Investigations of this compound Action at the Cellular Level (non-clinical)

Mechanistic investigations at the cellular level aim to understand how this compound interacts with mycobacterial cells to exert its effects, independent of clinical outcomes. These studies delve into the biochemical and cellular processes influenced by the compound.

As highlighted earlier, a primary area of mechanistic investigation for this compound and its analogs is their interaction with Isocitrate Lyase, an enzyme crucial for the glyoxylate shunt. nih.govmdpi.comwestminster.ac.ukpnas.orgresearchgate.netmst.eduijper.orgnih.gov Inhibition of ICL disrupts this pathway, which is vital for Mtb's survival in environments where fatty acids are the main carbon source, such as within host macrophages during latent infection. nih.govmdpi.commst.edu

The synthesis and characterization of pyruvate-isoniazid conjugates and their copper complexes have been undertaken to explore their potential as ICL inhibitors and antitubercular agents. researchgate.netmst.edunih.gov These studies involve structural characterization of the compounds and assessment of their inhibitory effects on the ICL enzyme. researchgate.netmst.edunih.gov

While detailed cellular mechanism studies specifically for this compound beyond ICL inhibition are limited in the provided results, the connection to isoniazid suggests potential areas of investigation. The parent compound, isoniazid, after activation by KatG, inhibits mycolic acid synthesis by targeting InhA. wikipedia.orgfrontiersin.orgekb.egdrugbank.com This leads to the disruption of the cell wall and ultimately cell death in actively growing bacteria. wikipedia.orgdrugbank.comunam.mx The mechanism involves the formation of an INH-NAD adduct that inhibits InhA. wikipedia.orgfrontiersin.orgdrugbank.comunam.mx

Given the pyruvate moiety in this compound, it is plausible that this structural difference could influence cellular uptake, metabolism, or interaction with different cellular targets compared to isoniazid. Further mechanistic studies could explore how this compound enters mycobacterial cells, whether it undergoes any metabolic transformation within the cell, and if it interacts with other enzymes or cellular components besides ICL. The potential for copper complexes of pyruvate-isoniazid conjugates also suggests investigations into the role of the metal center in their cellular activity and interactions. researchgate.netmst.edunih.gov

Research using techniques like enzyme assays, protein crystallography (to study binding to ICL), and potentially cellular imaging or metabolomics could provide deeper insights into the cellular mechanisms of this compound action.

Studies on Cellular Uptake and Intracellular Fate in Mycobacterial Cells

Studies on the cellular uptake of isoniazid in Mycobacterium tuberculosis suggest a passive diffusion mechanism unam.mxmicrobiologyresearch.orgresearchgate.netcapes.gov.br. The initial uptake velocity of isoniazid increases linearly with concentration and is not significantly affected by factors that typically influence active transport or facilitated diffusion, such as protonophores or ATP depletion microbiologyresearch.orgresearchgate.netcapes.gov.br. While KatG is essential for isoniazid's activation and subsequent intracellular accumulation of its oxidized derivatives (like isonicotinic acid), it is not directly involved in the initial transport across the cell membrane microbiologyresearch.orgresearchgate.netcapes.gov.br.

The intracellular fate of isoniazid involves its activation by KatG, leading to the formation of reactive species and the inhibitory INH-NAD adduct nih.govekb.egwikipedia.org. The formation of hydrazones, including this compound, can occur through non-enzymatic reactions with endogenous keto acids like pyruvate and α-ketoglutarate nih.govnih.gov. These hydrazones have been identified in biological samples nih.govnih.gov. While this compound is formed, its specific intracellular fate and whether it undergoes further transformation or directly contributes to antimycobacterial activity in the same manner as the INH-NAD adduct requires further investigation. The formation of these hydrazones might influence the metabolism of amino acids nih.gov.

Research indicates that the maintenance of a critical cellular concentration of isoniazid for a sufficient period is important for growth inhibition nih.gov. Once isoniazid is taken up, it is not rapidly lost nih.gov.

Studies have also explored the metabolic state of M. tuberculosis and its impact on drug tolerance. Supplementation with exogenous phosphoenolpyruvate (B93156) (PEP), but not pyruvate, has been shown to enhance the killing of hypoxic M. tuberculosis by isoniazid, suggesting that the availability of specific carbon sources can influence drug efficacy frontiersin.org. This highlights the intricate relationship between mycobacterial metabolism and susceptibility to antitubercular agents.

Biochemical Pathways Affected by this compound beyond Direct Enzyme Inhibition

While the primary mechanism of isoniazid's antitubercular action involves the inhibition of mycolic acid synthesis via the INH-NAD adduct's action on InhA nih.govekb.egwikipedia.org, the formation of this compound represents a potential interaction that could affect other biochemical pathways. Isoniazid is known to react with endogenous carbonyl compounds, including pyruvate and α-ketoglutarate, forming hydrazones nih.govnih.gov. This non-enzymatic reaction can potentially impact metabolic pathways where these keto acids are intermediates, such as the citric acid cycle and amino acid metabolism nih.gov.

The reaction of isoniazid with pyridoxal (B1214274) phosphate, a form of vitamin B6, to form a hydrazone is a well-established interaction that can lead to pyridoxine (B80251) deficiency and affect related enzymatic reactions, such as those involved in the synthesis of neurotransmitters like GABA nih.govfrontiersin.orgdrugbank.commedscape.com. While this is a known effect of isoniazid itself, the formation of this compound underscores the potential for isoniazid and its derivatives to interact with various endogenous molecules, potentially impacting multiple biochemical networks beyond the primary target of mycolic acid synthesis.

Research has shown that the formation of isoniazid hydrazones with keto acids, including pyruvate, is a chemical reaction that does not require enzymatic catalysis nih.gov. The identification of these hydrazones in biological samples suggests that this interaction occurs in vivo nih.govnih.gov. While their direct role in antitubercular activity is not as clearly defined as that of the INH-NAD adduct, their formation could potentially sequester pyruvate or affect enzymes that utilize pyruvate as a substrate, thereby influencing central carbon metabolism in mycobacteria or the host. Studies have identified a "GAS" pathway for pyruvate dissimilation in M. tuberculosis involving the TCA cycle, glyoxylate shunt, and anaplerotic CO2 fixation, indicating the importance of pyruvate metabolism in these bacteria portlandpress.com.

The metabolic state of M. tuberculosis and the host environment can influence the effectiveness of isoniazid frontiersin.orgfrontiersin.org. For instance, changes in host macrophage metabolism, such as increased glycolysis and altered pyruvate metabolism, occur during M. tuberculosis infection frontiersin.orgresearchgate.net. While the direct impact of this compound on these host metabolic changes is not explicitly detailed in the provided information, the formation of this adduct highlights a potential point of interaction between isoniazid and host/pathogen metabolism.

Advanced Research Methodologies and Analytical Approaches for Isoniazid Pyruvate

Pharmacometabonomic Applications in Understanding Isoniazid (B1672263) Pyruvate's Metabolic Phenotypes

Pharmacometabonomics, a field integrating pharmacology and metabolomics, plays a significant role in characterizing the metabolic phenotypes associated with drug responses, including those related to isoniazid and its metabolites like isoniazid pyruvate (B1213749). This approach involves analyzing the complete set of small-molecule metabolites in a biological system to understand how an organism's metabolism is affected by a drug.

Studies utilizing NMR-based pharmacometabonomics have investigated inter-individual variations in response to isoniazid. This involves analyzing urinary metabolic profiles to identify differences in how individuals process the drug. In one such study using rats, a characteristic xenobiotic metabolic profile was observed in individuals exhibiting certain responses, revealing higher urinary levels of pyruvate isonicotinylhydrazone (isoniazid pyruvate) and other conjugates compared to those with different responses. This suggested that a lower capacity for acetylation of INH could lead to increased metabolism via conjugation with pyruvate and glucose. acs.orgnih.gov The endogenous metabolic profile in these responders also showed higher levels of lactate (B86563) and glucose in urine. acs.orgnih.gov

Pharmacometabonomic analysis of pre-dose metabolic profiles has also been explored as a potential means to predict adverse events and acetylation capacity when challenged with high doses of INH. acs.orgnih.gov This prognostic approach aims to identify metabolic signatures before drug administration that correlate with post-dose outcomes. gre.ac.uk

Research findings indicate that isoniazid can condense with keto acids like pyruvic acid and α-ketoglutaric acid to form corresponding hydrazones, which have been observed in rat urine. nih.gov A study identified several novel INH-hydrazones, formed by the condensation of isoniazid with keto acids involved in the metabolism of various amino acids, in human urine using a LC-MS-based metabolomic approach. nih.gov

Pharmacometabonomics focuses on identifying drug-induced metabolome variations to better understand drug metabolism, action, and resistance mechanisms. tandfonline.com In the context of isoniazid, while the major metabolic route is acetylation by N-acetyltransferase-2 (NAT2) to acetylisoniazid (B140540) (AcINH), the formation of hydrazones with compounds like pyruvate represents an alternative metabolic pathway. tandfonline.cominchem.orgfrontiersin.org

Development of Analytical Methods for Detection and Quantification in Complex Matrices (excluding direct clinical sample analysis)

The development of robust analytical methods is essential for the detection and quantification of this compound in various complex matrices, excluding direct clinical samples. These methods are crucial for research purposes, such as studying its formation in in vitro systems, analyzing its presence in experimental formulations, or characterizing its behavior in non-biological matrices.

While many analytical methods for isoniazid and its primary metabolites (like acetylisoniazid) in biological fluids have been developed, often involving techniques like spectrophotometry or chromatography, specific methods for this compound in non-clinical complex matrices are also relevant for research. inchem.orgmdpi.comuns.ac.idnih.govunesp.br

Studies exploring this compound and its analogs, particularly in the context of developing new antimycobacterial agents, necessitate analytical techniques for their synthesis and characterization. For instance, the synthesis and characterization of pyruvate–isoniazid conjugates and their copper complexes as potential isocitrate lyase inhibitors have been reported. researchgate.net Analytical techniques such as IR and NMR spectroscopy have been used to characterize these synthesized compounds. nih.gov

The design and synthesis of more lipophilic esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid (this compound) with various alcohols, phenols, and thiols also rely on analytical methods for structural confirmation, such as LC-HRMS/MS. nih.govmdpi.com These studies, although aimed at developing potential therapeutic agents, involve the analysis of this compound derivatives in non-clinical, laboratory-prepared matrices.

Furthermore, research into the interaction of isoniazid with compounds like pyruvate in in vitro settings to understand metabolic pathways or chemical reactions requires analytical methods to detect and quantify the resulting this compound. Early studies indicated that acid labile hydrazones of isoniazid are formed with α-ketoglutarate and pyruvate, suggesting their formation can occur in certain conditions outside of systemic circulation. inchem.org

The development and validation of analytical methods for isoniazid and its metabolites in various matrices are ongoing, with techniques like LC-MS/MS being employed for their sensitive and accurate quantification. mdpi.com While these methods are often applied to clinical samples, the underlying principles and techniques are adaptable for analyzing this compound in other complex matrices encountered in research, such as reaction mixtures, formulation components, or experimental systems.

Future Research Trajectories for Isoniazid Pyruvate

Further Elucidation of Stereoisomer-Specific Biological Activities and Formation Mechanisms

Isoniazid (B1672263) pyruvate (B1213749), as a hydrazone formed from the reaction of isoniazid (a hydrazide) and pyruvic acid (a keto acid), can exist as different stereoisomers, specifically E and Z isomers around the hydrazone double bond. The E isomer, (E)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid, has been synthesized with a high yield nih.govrsc.org. The (Z)- isomer also has a PubChem entry ncats.io. The phenomenon of isomerism can significantly impact the biological activity of molecules, as variations in structural arrangements can lead to differences in physical and chemical properties, dictating their function and reactivity solubilityofthings.com. Different isomers can be metabolized via distinct pathways, resulting in varied biological effects solubilityofthings.com.

Future research should focus on the detailed synthesis and isolation of pure E and Z stereoisomers of Isoniazid pyruvate to enable comprehensive comparative studies of their individual biological activities. While isoniazid itself has shown differing activity against tuberculosis depending on its isomeric form, the specific stereoisomer-dependent activities of this compound are not fully elucidated solubilityofthings.com. Investigations are needed to understand if one isomer exhibits superior efficacy, reduced toxicity, or altered pharmacokinetic properties compared to the other. Furthermore, research into the specific mechanisms and conditions that favor the formation of each stereoisomer is crucial for controlled synthesis and potential optimization of production for therapeutic use. Understanding the stereochemistry of hydrazide-hydrazones is important, as demonstrated by studies on formic hydrazide-hydrazone derivatives where the E geometric isomer was found to be the most stable researchgate.net.

Investigation of this compound's Potential in Advanced Drug Delivery Systems (e.g., Microparticles)

Advanced drug delivery systems, such as microparticles, offer numerous advantages for drug administration, including sustained release and targeted delivery mdpi.com. Microparticles, generally ranging from 1 to 1000 µm, can serve as multiunit drug delivery systems with potential physiological and pharmacokinetic benefits aimed at improving effectiveness, tolerability, and patient compliance mdpi.com.

Research into incorporating this compound into microparticle formulations is a promising future direction. Studies have explored the encapsulation of isoniazid in microparticles for sustained release and targeted delivery to alveolar macrophages, which are key cells involved in tuberculosis infection nih.govresearchgate.netconicet.gov.aroup.com. For instance, isoniazid has been successfully encapsulated in egg white/κ-carrageenan microparticles for controlled release in the intestinal tract conicet.gov.ar. Poly(DL-lactide-co-glycolide) (PLG) microparticles containing isoniazid have also demonstrated sustained release in vivo oup.com. Given that this compound is a conjugate of isoniazid, investigating its encapsulation within various microparticle systems (e.g., polymeric, lipid-based) is warranted. This could potentially improve its bioavailability, reduce dosing frequency, target specific infection sites (like the lungs for tuberculosis treatment), and potentially mitigate systemic toxicity associated with the parent compound, isoniazid nih.gov. Future studies should evaluate the loading efficiency, release kinetics, stability, and in vitro and in vivo efficacy of this compound-loaded microparticles. The use of microfluidics for producing spherical and monodisperse microparticles with high drug loading is also an area for exploration conicet.gov.ar.

Comprehensive Exploration of Polypharmacology and Off-Target Molecular Interactions

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized aspect of drug discovery psu.edu. While traditionally viewed as a source of undesired side effects, polypharmacology can be beneficial for complex diseases involving multiple biological pathways psu.eduplos.org. Isoniazid, the parent compound of this compound, is known to have multiple interactions and mechanisms, including inhibiting mycolic acid synthesis and affecting NAD levels mhmedical.comderangedphysiology.comdrugbank.com.

Future research should comprehensively explore the polypharmacological profile of this compound. This involves identifying all molecular targets that this compound interacts with, both intended and unintended (off-targets). Computational methods, such as ligand-based target fishing and analysis of binding site similarity, can be employed to predict potential off-targets psu.eduplos.org. Experimental techniques, such as high-throughput screening against protein libraries and cellular assays, are necessary to validate these predictions and identify novel interactions. Understanding the full spectrum of this compound's molecular interactions is crucial for predicting potential synergistic effects, identifying new therapeutic applications beyond its primary indication, and understanding potential mechanisms of toxicity or adverse effects. Research into how this compound might influence metabolic pathways, such as glucose metabolism and energy production, could also fall under this umbrella .

Development of Novel Spectroscopic and Chromatographic Techniques for Enhanced Characterization and Metabolite Profiling

Accurate characterization and quantification of this compound and its metabolites are essential for understanding its pharmacokinetics, pharmacodynamics, and metabolism. While standard spectroscopic (e.g., IR) and chromatographic techniques (e.g., HPLC) are used in the analysis of isoniazid and its derivatives, novel and enhanced methods are needed for comprehensive profiling of this compound in complex biological matrices nih.govresearchgate.netpsu.edu.

Future research should focus on developing highly sensitive and selective spectroscopic and chromatographic techniques specifically tailored for this compound and its potential metabolic products. This could involve optimizing parameters for techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced separation and detection illinois.eduescholarship.orgthermofisher.comprotocols.io. LC-MS is particularly useful for a broad range of compounds and can be coupled with high-resolution mass spectrometry for accurate mass measurements and metabolite identification illinois.eduthermofisher.com. GC-MS is well-suited for volatile and semi-volatile compounds and can utilize established spectral libraries for identification escholarship.orgthermofisher.com. The development of robust and validated analytical methods is critical for conducting accurate pharmacokinetic studies, investigating metabolic pathways, and identifying potential biomarkers of efficacy or toxicity. Metabolite profiling using these advanced techniques will provide a deeper understanding of how this compound is transformed in biological systems.

Rational Computational Design and Optimization of this compound Derivatives for Targeted Biochemical Effects

Computational approaches play a vital role in modern drug discovery and optimization by enabling the rational design of new compounds with desired properties frontiersin.orgauctoresonline.org. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations can provide insights into drug-target interactions, predict biological activity, and guide the synthesis of optimized derivatives researchgate.netfrontiersin.orgauctoresonline.org.

Future research should leverage these computational tools for the rational design and optimization of this compound derivatives. This involves designing modifications to the this compound structure to enhance its binding affinity to specific targets, improve its pharmacokinetic properties (e.g., solubility, permeability), or reduce potential off-target interactions auctoresonline.org. For example, modifying the hydrazide hydrogen or the carboxylic acid group could alter the molecule's polarity, hydrophobicity, and hydrogen bonding capacity auctoresonline.org. Computational studies can predict the impact of these modifications on the molecule's interaction with target enzymes or receptors. DFT calculations can be used to understand reaction mechanisms involved in the synthesis or metabolism of derivatives researchgate.net. By integrating computational predictions with experimental synthesis and biological evaluation, researchers can efficiently identify and develop this compound derivatives with improved efficacy, reduced toxicity, and more targeted biochemical effects. This rational design approach can accelerate the discovery of novel therapeutic agents based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.